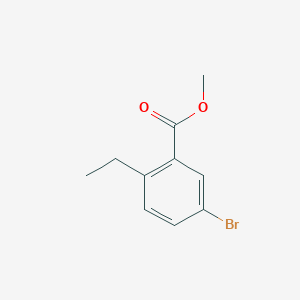

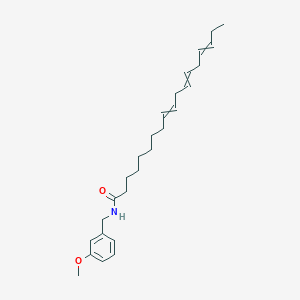

Methyl 5-bromo-2-ethylbenzoate

Vue d'ensemble

Description

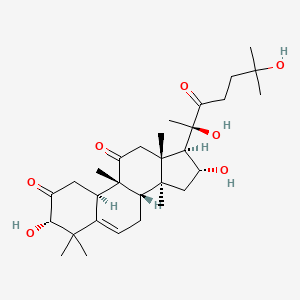

Methyl 5-bromo-2-ethylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These are esters of benzoic acid containing a methoxy group attached to the benzene ring. The presence of a bromine atom and an ethyl group on the benzene ring indicates that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various applications, including the synthesis of pharmaceuticals and materials for nonlinear optical (NLO) applications.

Synthesis Analysis

The synthesis of related compounds typically involves the esterification of benzoic acid derivatives. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . Similarly, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate is achieved through a multi-step process starting with commercially available compounds and involving a Horner–Wadsworth–Emmons-type olefination . These methods could potentially be adapted for the synthesis of Methyl 5-bromo-2-ethylbenzoate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 5-bromo-2-ethylbenzoate has been studied using various spectroscopic and computational techniques. For example, the molecular structure of Methyl 2-amino 5-bromobenzoate has been investigated using density functional theory (DFT) and confirmed by single-crystal X-ray diffraction . These studies provide insights into the geometry, electronic structure, and vibrational properties of the molecule, which are essential for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of benzoate esters can be influenced by substituents on the benzene ring. The presence of a bromine atom in Methyl 5-bromo-2-ethylbenzoate suggests that it could undergo further chemical transformations, such as palladium-catalyzed cross-coupling reactions, as seen with 3-(bromomethylene)isobenzofuran-1(3H)-ones . Additionally, the ethyl group could provide sites for oxidation or other modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 5-bromo-2-ethylbenzoate can be inferred from studies on similar compounds. For instance, the melting point, thermal stability, and mechanical behavior of Methyl 2-amino-5-bromobenzoate have been characterized, indicating its suitability for NLO applications . The optical properties, such as the energy band gap and refractive indices, have also been determined . These properties are crucial for the practical application of the compound in various fields.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Methyl 5-bromo-2-ethylbenzoate is utilized in synthesizing complex heterocyclic structures, such as [1,2,3]Triazolo[1,5-a]quinolines, which have potential applications in developing novel pharmaceutical compounds. The synthesis involves reactions with other organic compounds to form intermediates that are further modified to achieve the desired heterocyclic structures (Pokhodylo & Obushak, 2019).

Hydrothermal Synthesis and Material Science

In material science, methyl 5-bromo-2-ethylbenzoate derivatives are used in hydrothermal synthesis processes to create novel compounds with unique properties, such as fluorescence. These materials are explored for their potential applications in sensing, imaging, and electronic devices (Ji Chang–you, 2012).

Organic Synthesis and Drug Development

This compound is also pivotal in synthesizing intermediates for anti-cancer drugs, indicating its significance in medicinal chemistry. The synthesis process often involves multiple steps, including bromination and oxidation, to produce compounds that inhibit specific enzymes or biological targets (Cao Sheng-li, 2004).

Photodynamic Therapy and Cancer Research

In cancer research, derivatives of methyl 5-bromo-2-ethylbenzoate are synthesized and evaluated for their photophysical and photochemical properties, particularly for their potential as photosensitizers in photodynamic therapy. Such compounds are designed to generate singlet oxygen, a reactive oxygen species, upon light activation, targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Electronics and Optical Materials

Research in molecular electronics and optical materials leverages methyl 5-bromo-2-ethylbenzoate derivatives to study their electronic and optical properties. These studies contribute to the development of novel materials for use in electronic devices and optical systems, exploring the frontier of molecular-scale electronic components (Saxena, Agrawal, & Gupta, 2015).

Safety and Hazards

Methyl 5-bromo-2-ethylbenzoate is associated with certain hazards. The GHS pictogram indicates a warning signal . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

methyl 5-bromo-2-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMZTCOVKDJUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657932 | |

| Record name | Methyl 5-bromo-2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-ethylbenzoate | |

CAS RN |

439937-54-9 | |

| Record name | Methyl 5-bromo-2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)